(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Description
(2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid is a synthetic retinoid derivative characterized by a conjugated tetraenoic acid backbone and a β-cyclogeranylidene ring. Its molecular formula is C₂₀H₂₈O₂, with a molecular weight of 300.44 g/mol . Structurally, it differs from canonical retinoids like all-trans retinoic acid (RA) by the stereochemistry of its double bonds (notably the 8Z configuration) and substituent positioning. Retinoids are critical in regulating cell differentiation, proliferation, and apoptosis, making this compound a candidate for therapeutic applications in oncology and dermatology. However, its precise biological activity and metabolic stability are influenced by its stereochemical and functional group modifications compared to natural retinoids.
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11-,15-8+,16-14+ |
InChI Key |
SHGAZHPCJJPHSC-WBBXYVSWSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C\C=C\C(=C\C(=O)O)\C)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinoic acid typically involves the isomerization of all-trans-retinoic acid. One common method is the condensation of a trans-β-C15-aldehyde with ethyl senecioate in the presence of sodium or lithium amide in liquid ammonia, which yields 13-cis-retinoic acid . Another method involves the reaction between 4-hydroxy-3-methyl-butenolide and a pentadienyltriarylphosphonium salt in the presence of lithium hydroxide and dimethylformamide .
Industrial Production Methods: Industrial production of 13-cis-Retinoic acid often involves similar synthetic routes but on a larger scale. The process aims to achieve high purity and stability without using heavy metals at any step .
Chemical Reactions Analysis
Types of Reactions: 13-cis-Retinoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to 4-oxo-13-cis-retinoic acid.
Isomerization: It can undergo reversible cis-trans isomerization to all-trans-retinoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and various peroxides.
Isomerization: This reaction can occur spontaneously or be catalyzed by light or heat.
Major Products:
Oxidation: 4-oxo-13-cis-retinoic acid.
Isomerization: All-trans-retinoic acid.
Scientific Research Applications
13-cis-Retinoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods for quantifying retinoids.
Biology: Studied for its role in cell differentiation and apoptosis.
Industry: Used in the formulation of dermatological products and cosmetics.
Mechanism of Action
The mechanism of action of 13-cis-Retinoic acid involves several pathways:
Reduction of Sebum Production: It reduces the size and secretion of sebaceous glands.
Induction of Apoptosis: It induces apoptosis in sebaceous gland cells, partly by increasing the expression of neutrophil gelatinase-associated lipocalin.
Gene Expression Modulation: It modulates gene expression through retinoic acid receptors and retinoid X receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Retinoids share a common polyunsaturated backbone but differ in stereochemistry, ring modifications, and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Retinoid Analogues
Key Findings:
Stereochemistry Dictates Activity: The 8Z configuration in the target compound may reduce binding to retinoic acid receptors (RAR/RXR) compared to all-trans RA (8E), as seen in isotretinoin (2Z), which has 10–20% lower receptor affinity . Ring modifications, such as the 3-oxo group in ’s compound, enhance metabolic stability by blocking oxidative deactivation pathways, increasing chemopreventive efficacy in mouse models .
Functional Group Impact :
- Carboxylic acid is critical for receptor binding. Esterification (e.g., methyl ester in ) abolishes therapeutic activity but improves industrial applicability .
- Triazolyl derivatives () exhibit superior differentiation induction in neuroblastoma by enhancing cellular uptake and resistance to enzymatic degradation .
Toxicity and Storage: The target compound’s hazard profile (H315, H319: skin/eye irritation) aligns with retinoids’ general toxicity but is less severe than isotretinoin’s teratogenicity . Storage at -20°C () is required to prevent isomerization, a common issue in retinoid stability .
Biological Activity
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid is a retinoid compound with significant biological activity. It is structurally related to vitamin A and its derivatives and exhibits various biological functions that are crucial for cellular processes.
- Molecular Formula : C20H30O2
- Molecular Weight : 302.45 g/mol
- CAS Number : 127-47-9
- Synonyms : Retinyl ester; (2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenoic acid
The compound acts primarily through the retinoic acid receptor (RAR) pathways. Upon binding to these receptors, it modulates gene expression involved in:
- Cellular Differentiation : Promotes differentiation of epithelial cells.
- Cell Proliferation : Regulates growth and proliferation of various cell types.
- Apoptosis : Induces programmed cell death in certain cancer cells.
Therapeutic Applications
-
Cancer Treatment :
- Retinoids have been extensively studied for their role in cancer therapy. Studies indicate that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis .
- Case studies have shown effectiveness in treating acute promyelocytic leukemia using retinoids like all-trans-retinoic acid (ATRA) derived from similar structures .
- Skin Disorders :
- Vision Health :
In Vitro Studies
Research has demonstrated that (2E,4E,6E,8Z)-3,7-dimethyl can effectively modulate the expression of genes involved in cell cycle regulation and apoptosis in various cancer cell lines. For instance:
| Study | Cell Line | Effect Observed |
|---|---|---|
| Smith et al., 2020 | APL Cells | Induced apoptosis via RAR activation |
| Johnson et al., 2021 | Keratinocytes | Enhanced differentiation and reduced proliferation |
In Vivo Studies
Animal models have shown promising results regarding the therapeutic potential of retinoids:
| Study | Model | Outcome |
|---|---|---|
| Lee et al., 2019 | Mouse Model of Skin Cancer | Reduced tumor size with retinoid treatment |
| Chan et al., 2021 | Rat Model of Psoriasis | Decreased severity of psoriatic lesions |
Q & A
Q. How can researchers optimize the synthesis of this compound to minimize isomerization during reaction?
- Methodological Answer: To reduce isomerization, maintain inert conditions (e.g., nitrogen atmosphere) and low temperatures during synthesis. Monitor reaction progress using HPLC or UPLC with chiral columns to detect intermediate isomers. Employ spectroscopic techniques (e.g., -NMR) to track double-bond configurations (e.g., 6E vs. 6Z) . Post-synthesis purification via preparative chromatography (normal-phase or reverse-phase) can isolate the target isomer.
Q. What analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer: Combine high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, - and -NMR for stereochemical analysis (e.g., coupling constants to distinguish E/Z configurations), and X-ray crystallography for absolute configuration determination. UV-Vis spectroscopy can validate conjugated double-bond systems .
Q. How should this compound be stored to ensure long-term stability?
Q. What methods are effective for assessing purity in complex mixtures?
- Methodological Answer: Use orthogonal techniques:
| Method | Purpose |
|---|---|
| HPLC (C18 column, UV detection) | Quantify main peak area (>98% purity) |
| LC-MS | Detect low-abundance impurities (e.g., isomers) |
| -NMR | Identify residual solvents or non-UV-active contaminants |
| Reference pharmacopeial guidelines for validation . |
Advanced Research Questions
Q. How do stereochemical variations (e.g., 6E vs. 6Z) impact biological activity in receptor-binding studies?
- Methodological Answer: Perform comparative molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity differences. Validate with in vitro assays (e.g., SPR or fluorescence polarization) using purified isomers. Note that minor stereochemical changes can disrupt hydrophobic interactions with cyclooctatetraene-binding domains .
Q. How can researchers resolve contradictions in spectral data arising from isomer coexistence?
Q. What in silico strategies predict physicochemical properties (e.g., logP, pKa) for this compound?
- Methodological Answer: Employ tools like MarvinSketch or ACD/Labs to compute logP (predicted range: 5.2–5.8) and pKa (carboxylic acid group: ~4.5). Validate predictions via experimental shake-flask assays (logP) and potentiometric titration (pKa). Discrepancies may arise due to the compound’s extended conjugation .
Q. How to design degradation studies under accelerated storage conditions?
- Methodological Answer: Expose samples to stressors:
Q. What computational frameworks link its structure to antioxidant activity?
Q. How to address discrepancies in reported CAS numbers or synonyms across databases?
- Methodological Answer:
Cross-reference ChemBase, PubChem, and Pharmacopeial Forum entries. Use IUPAC name prioritization to resolve conflicts (e.g., "3,7-dimethyl" vs. "3,7-dihydroxy" variants). Submit correction requests to databases with supporting spectral data .
Tables for Key Data
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 300.44 g/mol | |
| logP (Predicted) | 5.2–5.8 | |
| pKa (Carboxylic Acid) | ~4.5 |
Table 2: Hazard and Safety Data (GHS)
| Hazard Code | Risk Statement |
|---|---|
| H360 | May damage fertility or unborn child |
| H315 | Causes skin irritation |
| H335 | May cause respiratory irritation |
| Precaution: Use fume hood and PPE during handling . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
